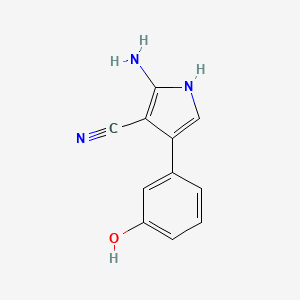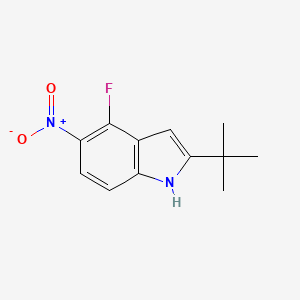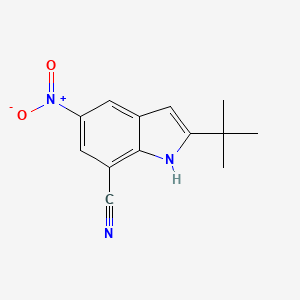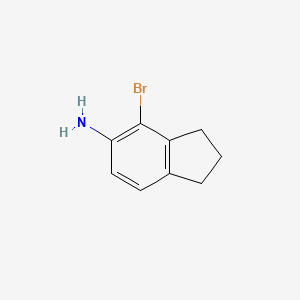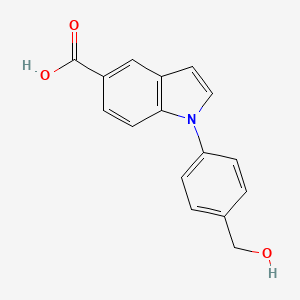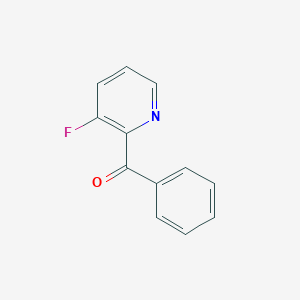
4-(4-Iodophenyl)-4'-pentyl-1,1'-BI(cyclohexane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Iodophenyl)-4'-pentyl-1,1'-BI(cyclohexane) is an organic compound with the molecular formula C17H25I. It is a white solid that is used in various scientific research applications, particularly in the field of liquid crystal materials .
Méthodes De Préparation
The synthesis of 4-(4-Iodophenyl)-4'-pentyl-1,1'-BI(cyclohexane) typically involves the iodination of 4-[4-(4-pentylcyclohexyl)cyclohexyl]benzene. This can be achieved through various synthetic routes, including the use of iodine and a suitable oxidizing agent. The reaction is usually carried out under inert gas conditions (such as nitrogen or argon) at low temperatures to prevent unwanted side reactions .
Analyse Des Réactions Chimiques
4-(4-Iodophenyl)-4'-pentyl-1,1'-BI(cyclohexane) undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-(4-Iodophenyl)-4'-pentyl-1,1'-BI(cyclohexane) is primarily used in the development of liquid crystal materials. These materials are essential in the manufacture of liquid crystal displays (LCDs) and other optoelectronic devices. The compound’s unique structure allows it to exhibit desirable liquid crystalline properties, making it a valuable component in the design of advanced display technologies .
Mécanisme D'action
The mechanism of action of 4-(4-Iodophenyl)-4'-pentyl-1,1'-BI(cyclohexane) in liquid crystal applications involves its ability to align and reorient under the influence of an electric field. This alignment changes the optical properties of the liquid crystal material, allowing it to modulate light and create images on a display. The molecular targets and pathways involved in this process are primarily related to the compound’s interaction with the liquid crystal matrix .
Comparaison Avec Des Composés Similaires
4-(4-Iodophenyl)-4'-pentyl-1,1'-BI(cyclohexane) can be compared to other similar compounds used in liquid crystal applications, such as:
4-Iodo-4’-pentylbiphenyl: Another liquid crystal compound with similar properties but a different molecular structure.
4-Cyano-4’-pentylbiphenyl: A compound with a cyano group instead of an iodine atom, offering different liquid crystalline properties.
4-Pentyl-4’-cyanobiphenyl: Similar to 4-Cyano-4’-pentylbiphenyl but with a different arrangement of functional groups.
The uniqueness of 4-(4-Iodophenyl)-4'-pentyl-1,1'-BI(cyclohexane) lies in its specific molecular structure, which imparts distinct liquid crystalline properties that are advantageous for certain applications in display technology.
Propriétés
Formule moléculaire |
C23H35I |
|---|---|
Poids moléculaire |
438.4 g/mol |
Nom IUPAC |
1-iodo-4-[4-(4-pentylcyclohexyl)cyclohexyl]benzene |
InChI |
InChI=1S/C23H35I/c1-2-3-4-5-18-6-8-19(9-7-18)20-10-12-21(13-11-20)22-14-16-23(24)17-15-22/h14-21H,2-13H2,1H3 |
Clé InChI |
IFFRDOOMYKZACQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1CCC(CC1)C2CCC(CC2)C3=CC=C(C=C3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


